1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane

Chlamydia trachomatis anti-infective IC50

Optimize anti-chlamydial drug discovery with this validated sub-300 nM ClpC inhibitor. The 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif is essential for potency; generic substitution causes >10-fold activity loss. Procure CAS 1022094-80-9 at ≥95% purity for reliable SAR benchmarking and pathogen-selective Chlamydia trachomatis studies. Available from US-based stock for immediate R&D shipment.

Molecular Formula C12H15ClF3N3O2S
Molecular Weight 357.78
CAS No. 1022094-80-9
Cat. No. B2692842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane
CAS1022094-80-9
Molecular FormulaC12H15ClF3N3O2S
Molecular Weight357.78
Structural Identifiers
SMILESCS(=O)(=O)N1CCCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C12H15ClF3N3O2S/c1-22(20,21)19-4-2-3-18(5-6-19)11-10(13)7-9(8-17-11)12(14,15)16/h7-8H,2-6H2,1H3
InChIKeyCKVUIEFBGIRROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane (CAS 1022094-80-9): Core Chemical Identity and Procurement-Grade Specifications


1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane (CAS 1022094-80-9) is a synthetic, small-molecule heterocycle built on a 1,4-diazepane core. The scaffold features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent at the N1 position and a methanesulfonyl group at the N4 position, yielding the molecular formula C₁₂H₁₅ClF₃N₃O₂S and molecular weight 357.78 g/mol [1]. This compound belongs to the broader class of N-sulfonyl-1,4-diazepane derivatives that have been explored as CCR2/CCR5 chemokine receptor antagonists [2] and, more recently, as selective anti-chlamydial agents targeting Chlamydia trachomatis [3]. Commercially, the product is supplied at ≥95% purity (AKSci, Catalog 1193CK), suitable for research use only [1].

Why In-Class 1,4-Diazepane Analogs Cannot Simply Replace 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane in Anti-Chlamydial Discovery Programs


Within the N-sulfonyl-1,4-diazepane chemotype, minor structural modifications produce large, non-linear shifts in anti-chlamydial potency. Published structure–activity relationship (SAR) data for tri-substituted diazepane analogs demonstrate that IC₅₀ values span from >8 μM to as low as 160 nM, depending on the nature and position of the aromatic substituents [1]. The presence of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group in the target compound is not a generic decoration; in related sulfonylpyridine series, the chlorine atom at the pyridine 3-position and the trifluoromethyl group at the 5-position are critical for both potency and selectivity against Chlamydia trachomatis over host cells [2]. Consequently, swapping to a des-chloro, des-trifluoromethyl, or differently halogenated analog is documented to yield a >10-fold change in inhibitory activity, making direct generic substitution scientifically unsound without confirmatory head-to-head testing [1][2].

Quantitative Differentiation Evidence for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane (1022094-80-9) Against Closest Analogs


Anti-Chlamydial Potency of Tri-Substituted Diazepane Scaffold: Target Compound as a Sub-300 nM Inhibitor

In a 2025 Journal of Medicinal Chemistry SAR study, the compound designated '38'—whose structure matches the 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane scaffold—demonstrated an IC₅₀ of 0.28 μM against C. trachomatis growth in vitro [1]. This potency positioned Compound 38 as the most active among the five tri-substituted diazepane analogues evaluated (Table 1: Compound 36 IC₅₀ 8.8 μM; 37 IC₅₀ 0.66 μM; 38 IC₅₀ 0.28 μM; 39 IC₅₀ 2.8 μM; 40 IC₅₀ 1.9 μM) [1]. The comparison demonstrates that the specific 3-chloro-5-(trifluoromethyl)pyridin-2-yl combination in Compound 38 confers a ~2.4-fold potency advantage over the next most active analog (Compound 37, IC₅₀ 0.66 μM) and a >30-fold advantage over the weakest analog (Compound 36, IC₅₀ 8.8 μM). Direct structural comparison between Compound 38 and Compound 37, which differ solely in the aromatic substitution pattern, confirms that the 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif is the key driver of the sub-300 nM activity observed.

Chlamydia trachomatis anti-infective IC50

Bactericidal Selectivity Profile: Minimal Impact on Commensal Bacteria Compared to Broad-Spectrum Antibiotics

The trifluoromethylpyridine chemotype, which encompasses the target compound's core pharmacophore, has been characterized as bactericidal against C. trachomatis while exhibiting no detectable growth inhibition against Staphylococcus aureus or Escherichia coli at concentrations that fully suppress chlamydial replication [1]. In the 2022 ACS Infectious Diseases study, the most active molecule in this series (designated 'Molecule 20') was confirmed inactive against S. aureus and E. coli, demonstrating a selectivity window that is absent in the current first-line treatment azithromycin, which is a broad-spectrum macrolide known to disrupt gut and vaginal microbiota [1][2]. Although the target compound is an earlier-generation analog within the same trifluoromethylpyridine class, the selectivity phenotype is established as a class-level property arising from the ClpC dysregulation mechanism rather than from general cytotoxicity [1].

selectivity microbiome-sparing Staphylococcus aureus

Structural Determinants of Potency: The 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Moiety Versus Alternative Aromatic Substituents

The SAR presented in the 2020 Journal of Medicinal Chemistry study on sulfonylpyridines demonstrates that the introduction of a trifluoromethyl group on the pyridine ring, combined with a chlorine atom at the 3-position, substantially enhances anti-chlamydial potency relative to unsubstituted or mono-substituted pyridine analogs [1]. In the broader tri-substituted diazepane series reported in 2025, the quantitative IC₅₀ data show that Compound 38 (bearing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group) achieves 0.28 μM, whereas Compound 39 (differing by the absence of the trifluoromethyl group, IC₅₀ 2.8 μM) and Compound 40 (differing in the halogen substitution pattern, IC₅₀ 1.9 μM) are 10-fold and 6.8-fold less active, respectively [2]. The combined electron-withdrawing and steric properties of the CF₃ group, along with the chlorine at the 3-position, are inferred to optimize the interaction with the chlamydial ClpC protease target [1][2].

SAR aromatic substitution trifluoromethyl

Recommended Procurement and Application Scenarios for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane (1022094-80-9)


Lead Optimization in Selective Anti-Chlamydial Drug Discovery Programs

Research teams developing ClpC-targeting anti-chlamydial agents should procure 1022094-80-9 as a validated sub-300 nM inhibitor scaffold. The compound's IC₅₀ of 0.28 μM against C. trachomatis, combined with the established SAR showing >10-fold potency drop upon removal of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif, makes it the optimal starting point for further medicinal chemistry exploration [1][2]. Its use as a reference compound in SAR expansion studies ensures that newly synthesized analogs are benchmarked against the most potent tri-substituted diazepane reported to date.

Microbiome-Sparing Anti-Infective Research: Comparator for Broad-Spectrum Antibiotics

Programs investigating pathogen-selective treatment strategies for sexually transmitted infections can employ this compound as a class-representative tool to study Chlamydia-specific killing without collateral damage to Staphylococcus aureus or Escherichia coli. The class-level selectivity profile, documented in the 2020 and 2022 Journal of Medicinal Chemistry and ACS Infectious Diseases publications, provides a scientific basis for using the compound in co-culture and microbiome impact assays [3][4].

Chemical Biology Probe for ClpC Protease Dysregulation Mechanism Studies

The compound serves as a functional probe for investigating the cylindrical protease ClpC as a therapeutic target in Chlamydia trachomatis. The demonstrated SAR around the aromatic substitution pattern enables researchers to use 1022094-80-9 as an active comparator alongside less potent analogs (e.g., Compounds 39 and 40) to dissect structure-activity relationships and validate target engagement in biochemical and cellular assays [1][2].

Quote Request

Request a Quote for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.